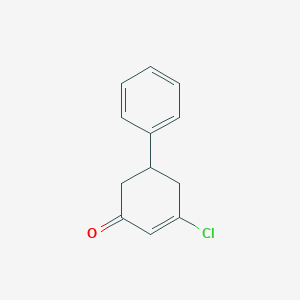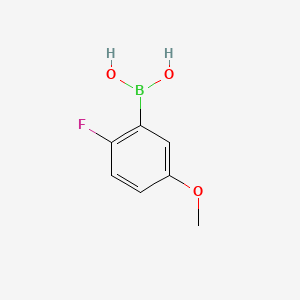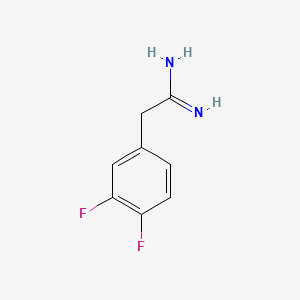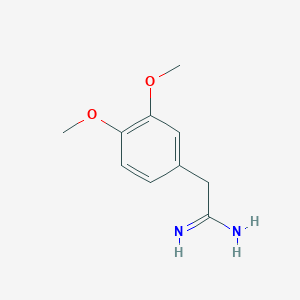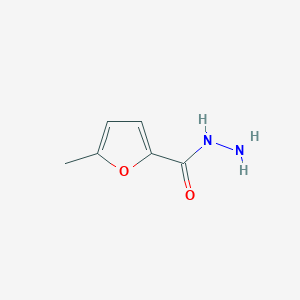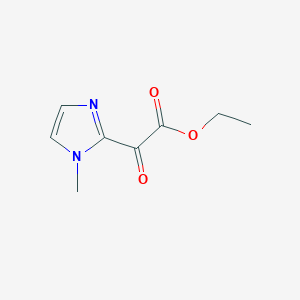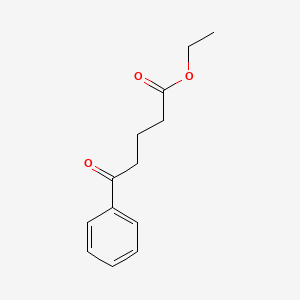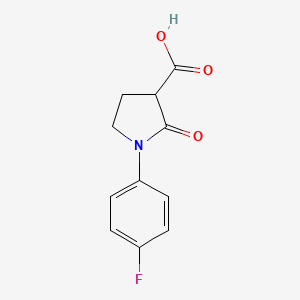
1-(4-氟苯基)-2-氧代吡咯烷-3-羧酸
描述
The compound "1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid" is a fluorinated organic molecule that is structurally related to various pharmacologically active compounds. The presence of the fluorophenyl group and the pyrrolidine ring suggests potential biological activity, which is a common theme in the synthesis of antibacterial agents and other medicinal compounds .
Synthesis Analysis
The synthesis of related fluorinated pyrrolidine carboxylic acid derivatives often involves multicomponent reactions or cyclization processes. For instance, the synthesis of similar compounds has been achieved through reactions involving chloro- or ethylsulfonyl-substituted carboxylic acids and cyclic amines such as 3-aminopyrrolidine . Another method includes the Dieckmann-type cyclization starting from dichloro-fluoronicotinic acid derivatives . These methods highlight the versatility and complexity of synthesizing fluorinated pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a fluorophenyl moiety. The stereochemistry of such compounds can be crucial for their biological activity, as seen in the stereoselective preparation of fluoro-carboxylic acid derivatives . The crystal structure of a related compound shows a planar conformation except for the pyrrolidin ring, which adopts an envelope conformation, indicating the potential for diverse molecular geometries within this class of compounds .
Chemical Reactions Analysis
Fluorinated pyrrolidine carboxylic acids can undergo various chemical reactions, including lactonization with electrophiles , condensation to form hydrazones , and reactions with amines to form antibacterial agents . The reactivity of the fluorine atom can lead to the formation of both mono and gem-difluorolactones, demonstrating the unique behavior of electrophilic fluorine .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrrolidine carboxylic acids are influenced by the presence of the fluorine atom, which can affect the acidity of the carboxylic acid group and the overall molecular polarity. The compounds in this class are often characterized by various spectroscopic methods, including IR, NMR, and MS, to determine their structure and purity . The fluorophenyl group can also confer unique photophysical properties, as seen in the spectrophotofluorometric analysis of a related compound .
科学研究应用
抗菌活性
1-(4-氟苯基)-2-氧代吡咯烷-3-羧酸及其衍生物已被研究其抗菌性能。例如,类似芳基氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸的衍生物展现出显著的抗菌效力。氟原子和取代氨基团的存在增强了它们在体外的抗菌效果(Chu et al., 1986)。
抗癌活性
人们对利用这些化合物进行癌症治疗产生了兴趣。一项关于取代N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺的研究表明,这些化合物是有效且选择性的Met激酶抑制剂,在胃癌模型中显示出肿瘤稳定的功效,表明其作为抗癌药物的潜力(Schroeder et al., 2009)。
化学合成和表征
相关化合物的合成和表征一直是一个重要的研究领域。例如,对(S)-4-(4-氟苯基)-1,4,5,6-四氢-6-氧代-3-吡啶羧酸的不对称合成已被描述,展示了生产具有特定结构构型的这些化合物的方法(Huang et al., 2010)。
荧光和感应应用
含有1-(4-氟苯基)-2-氧代吡咯烷-3-羧酸结构的化合物已被用于基于荧光的应用。一项关于含有杂原子的有机荧光分子的研究,该分子在质子化和去质子化时显示出荧光变化,展示了其在荧光pH传感器中的应用(Yang et al., 2013)。
安全和危害
未来方向
属性
IUPAC Name |
1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKWONDBUXUCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400395 | |
| Record name | 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
618070-30-7 | |
| Record name | 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidine carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


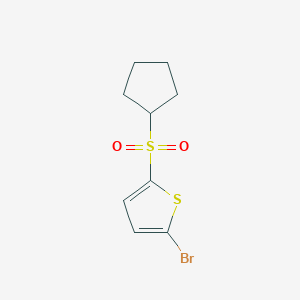
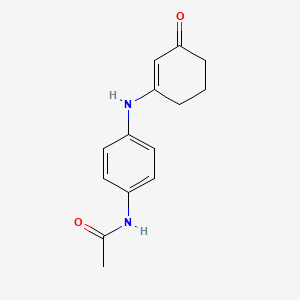
![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)

